molecular formula C11H6O B14758174 3,6-Methanonaphtho[2,3-b]oxirene CAS No. 246-49-1

3,6-Methanonaphtho[2,3-b]oxirene

Cat. No.: B14758174
CAS No.: 246-49-1
M. Wt: 154.16 g/mol
InChI Key: PAMBZJHLXRCIPZ-UHFFFAOYSA-N
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Description

3,6-Methanonaphtho[2,3-b]oxirene is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, featuring an oxirane ring fused to the naphthalene core.

Preparation Methods

The synthesis of 3,6-Methanonaphtho[2,3-b]oxirene typically involves the reaction of naphthalene derivatives with epoxidizing agents. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to introduce the oxirane ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the product .

Chemical Reactions Analysis

3,6-Methanonaphtho[2,3-b]oxirene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields diols, while nucleophilic substitution with amines results in amino alcohols .

Scientific Research Applications

3,6-Methanonaphtho[2,3-b]oxirene has several scientific research applications:

Mechanism of Action

The mechanism by which 3,6-Methanonaphtho[2,3-b]oxirene exerts its effects is primarily through its reactive oxirane ring. This ring can interact with various molecular targets, including nucleophiles in biological systems. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

3,6-Methanonaphtho[2,3-b]oxirene can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

246-49-1

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

5-oxatetracyclo[7.2.1.02,8.04,6]dodeca-1,3,6,8,10-pentaene

InChI

InChI=1S/C11H6O/c1-2-7-3-6(1)8-4-10-11(12-10)5-9(7)8/h1-2,4-5H,3H2

InChI Key

PAMBZJHLXRCIPZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=C4C(=CC3=C1C=C2)O4

Origin of Product

United States

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